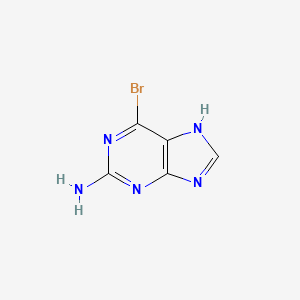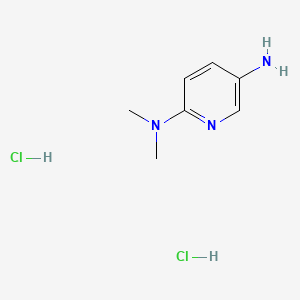
2-氨基-6-溴嘌呤
描述
2-Amino-6-bromopurine is a compound that has been studied in various contexts due to its relevance in nucleic acid chemistry and potential applications in pharmaceuticals. It is a derivative of purine, which is one of the fundamental components of nucleic acids, DNA and RNA. The presence of an amino group at the 2-position and a bromine atom at the 6-position distinguishes it from the natural purine bases and imparts unique properties that have been exploited in biochemical and mutagenesis studies .
Synthesis Analysis
The synthesis of 2-amino-6-bromopurine and its derivatives has been a subject of interest in several studies. A nonaqueous diazotization-dediazoniation approach has been used to convert aminopurine nucleoside derivatives into 6-halopurine derivatives, including 2-bromo-6-chloropurine, with antimony trihalide catalysis proving highly beneficial for the reaction efficiency . Another study presents a novel synthetic approach that involves the creation of a condensed polyazotic heterocyclic structure, which is then transformed into triaminopyrimidine and subsequently cyclized into 2-aminopurine . Additionally, cross-coupling reactions have been employed to synthesize acyclic nucleotide analogues derived from 2-amino-6-substituted purines, demonstrating the versatility of 2-amino-6-bromopurine as a precursor for various organic transformations .
Molecular Structure Analysis
The molecular structure of 2-amino-6-bromopurine and related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of intermediate compounds in the synthesis of 2-aminopurine was confirmed by X-ray diffraction analysis . Moreover, the physical properties of related nucleosides and cyclonucleosides have been characterized by ultraviolet (UV), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy, providing insights into the structural aspects of these molecules .
Chemical Reactions Analysis
2-Amino-6-bromopurine participates in various chemical reactions due to its reactive amino and bromo substituents. It has been used to induce mutations in phage DNA, where it was shown to cause transition mutations, with the mutagenic effect being influenced by the presence of naturally occurring deoxynucleosides . In another study, 2-amino-6-bromopurine was used to synthesize nonracemic N-(2-aminopurin-6-yl)-substituted amino acids through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-bromopurine are influenced by its molecular structure. For example, the fluorescence of 2-aminopurine, a closely related compound, is significantly affected by microhydration, which can dramatically increase its fluorescence lifetime depending on the specific hydrogen-bonding site and the number of water molecules . Additionally, the fluorescence quenching and lifetimes of 2-aminopurine have been studied in the context of nucleic acid base stacking, revealing that its fluorescence properties are context-dependent and can be quenched by interactions with other nucleobases .
科学研究应用
核苷类似物合成
2-氨基-6-溴嘌呤在核苷类似物的合成中被使用。已经描述了与乙酰保护的6-溴嘌呤核苷发生的简便直接取代反应,包括鸟苷衍生物和2'-脱氧核苷的合成。这些反应涉及主要芳香胺、次级脂肪胺和咪唑,突显了该化合物在开发生化工具或新治疗药物方面的潜力(Véliz & Beal, 2001)。
研究突变机制
2-氨基-6-溴嘌呤在理解突变机制中发挥作用。它与其他化合物(如5-溴脱氧尿嘧啶)结合使用,为噬菌体中特定突变诱导提供了见解,有助于更广泛地理解DNA复制和突变(Howard & Tessman, 1964)。
生物化学中的荧光研究
这种化合物在荧光研究中具有重要意义。它作为DNA和RNA结构的探针,为碱基翻转和折叠机制提供了见解。2-氨基-6-溴嘌呤独特的荧光特性被用于理解核酸中的分子相互作用(Lobsiger et al., 2014)。
病毒治疗研究
在病毒学领域,2-氨基-6-溴嘌呤的衍生物显示出抑制病毒感染和复制的潜力,特别是HIV。它在合成对抗病毒感染的核苷类似物方面发挥作用,展示了它在抗病毒药物开发领域的重要性(Shirasaka et al., 1990)。
安全和危害
作用机制
Target of Action
The primary target of 2-Amino-6-bromopurine, also known as 6-bromo-7H-purin-2-amine, is Nucleoside deoxyribosyltransferase-I . This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis, which is essential for DNA replication and repair.
Mode of Action
2-Amino-6-bromopurine interacts with its target enzyme by serving as a substrate
Biochemical Pathways
Given its interaction with nucleoside deoxyribosyltransferase-i, it is likely to influence thenucleotide salvage pathway . This could potentially affect downstream processes such as DNA synthesis and repair.
Result of Action
It has been suggested that the compound enhances thecarcinostatic activity of azaserine , indicating potential anti-cancer effects.
属性
IUPAC Name |
6-bromo-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGBGNVPUMCKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422006 | |
| Record name | 2-Amino-6-bromopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82499-03-4 | |
| Record name | 2-Amino-6-bromopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 67618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82499-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-bromopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82499-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)
